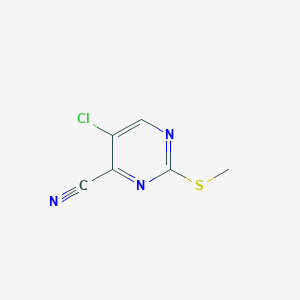

5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile

説明

特性

IUPAC Name |

5-chloro-2-methylsulfanylpyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWKKQJJARKKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom at the 4th position with a cyano group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether under an inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives of pyrimidine.

科学的研究の応用

5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile is widely used in scientific research, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly kinase inhibitors and antiviral agents.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It is employed in the production of agrochemicals and dyes.

作用機序

The mechanism of action of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, affecting cell proliferation, apoptosis, and other biological processes .

類似化合物との比較

Substitution Patterns and Molecular Properties

Key Observations :

- Electron-Withdrawing Groups : The nitrile group in the target compound enhances electrophilicity at C4 compared to carboxylic acid derivatives, favoring nucleophilic attack .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit intermolecular H-bonding, influencing solubility and melting points .

Physicochemical Properties

生物活性

5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with three distinct substituents:

- Chlorine atom at the 5-position

- Methylthio group at the 2-position

- Cyano group at the 4-position

Its molecular formula is C6H4ClN3S, with a molecular weight of approximately 204.63 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological properties, particularly its ability to participate in nucleophilic addition reactions and substitution reactions.

Biological Activity Overview

Research indicates that 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile exhibits various biological activities, including:

- Anti-inflammatory effects

- Anticancer properties

- Inhibition of specific enzymes involved in cell proliferation

The biological mechanisms underlying the activity of this compound are primarily linked to its interactions with various biological targets. Notably, it has been shown to inhibit pathways vital for inflammation and cancer cell proliferation. The cyano group plays a crucial role in these interactions, allowing the compound to bind effectively to target enzymes.

Case Studies and Research Findings

Several studies have documented the biological effects of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile:

-

Anticancer Activity

- In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values indicating strong potency. For instance, it was found to inhibit cell growth in MDA-MB-435 breast cancer cells effectively.

-

Anti-inflammatory Potential

- The compound's anti-inflammatory properties were assessed through assays measuring the inhibition of pro-inflammatory cytokines. Results indicated a substantial reduction in cytokine production, suggesting its potential as an anti-inflammatory agent.

-

Enzyme Inhibition Studies

- Investigations into enzyme interactions revealed that 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile can inhibit specific kinases involved in cancer progression, providing insights into its mechanism as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile, a comparison with structurally similar compounds is provided below:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 0.71 | Contains bromine instead of chlorine |

| 5-Chloropyrimidine-4-carboxylic acid | 0.78 | Lacks the methylthio group |

| 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | 0.73 | Contains an amino group which alters reactivity |

| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | Not available | Ethyl ester modification provides different properties |

This table highlights how structural variations can influence the biological activities and chemical behaviors of pyrimidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。